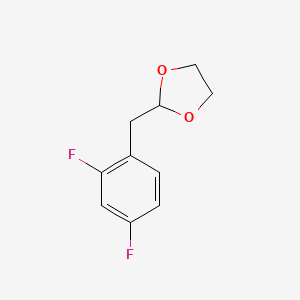
1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS No. 842124-12-3) is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This compound is characterized by a molecular formula of C10H10F2O2 and a molecular weight of 200.1846 g/mol . The presence of the dioxolane ring suggests possible interactions with biological targets, making it a candidate for further investigation.
The structure of this compound features a difluorobenzene moiety linked to a dioxolane group, which may influence its solubility and reactivity in biological systems. The compound's physical and chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C10H10F2O2 |
| Molecular Weight | 200.1846 g/mol |
| CAS Number | 842124-12-3 |
| Purity | 97% GC-FID |
Biological Activity Overview
Research into the biological activities of compounds similar to this compound indicates potential applications in various fields such as medicinal chemistry and agricultural science. The following sections detail specific areas of biological activity.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary investigations into related compounds have demonstrated varying degrees of cytotoxic effects against cancer cell lines. For example, triazole compounds containing dioxolane rings have shown significant cytotoxic activity against certain cancer cell lines . Further research is needed to evaluate the specific cytotoxic effects of this compound in vitro.
Enzyme Inhibition
Enzyme inhibition studies are essential for understanding the mechanism of action of potential therapeutic agents. Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. For example, certain dioxolane derivatives have been identified as inhibitors of enzymes linked to inflammatory responses . The potential for this compound to act as an enzyme inhibitor warrants further exploration.
Case Studies
Case studies involving structurally related compounds provide insight into the biological potential of this compound.
- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various dioxolane derivatives against E. coli and S. aureus. Results indicated that certain derivatives exhibited significant inhibition at concentrations as low as 50 µM .
- Cytotoxicity Assessment : Research involving triazole compounds containing dioxolane showed IC50 values ranging from 20 µM to 100 µM against different cancer cell lines. This suggests that modifications in the structure can influence potency and selectivity .
Propriétés
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-8-2-1-7(9(12)6-8)5-10-13-3-4-14-10/h1-2,6,10H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEXEGDIBSJOBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374255 |
Source


|
| Record name | 2-[(2,4-difluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842124-12-3 |
Source


|
| Record name | 2-[(2,4-difluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














